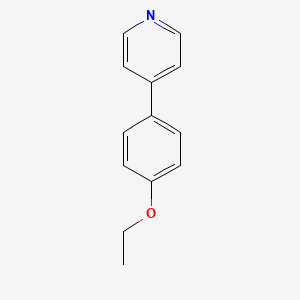

4-(4-Ethoxyphenyl)pyridine

Description

Significance of Pyridine (B92270) Core Structures in Chemical Research

The pyridine ring, a six-membered heteroaromatic ring containing a nitrogen atom, is a cornerstone in medicinal and materials chemistry. researchgate.netnih.govrsc.org This structural motif is prevalent in numerous natural products, including vitamins and alkaloids, and is a key component in a vast array of synthetic compounds. researchgate.netnih.gov The nitrogen atom within the pyridine ring imparts unique properties, such as the ability to form hydrogen bonds and act as a ligand for metal ions, which are crucial for biological activity and the development of advanced materials. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its presence in many FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. researchgate.netnih.govnih.gov The versatility of the pyridine core allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their interactions with biological targets or to create materials with specific optical and electronic characteristics. nih.gov

Overview of Arylpyridine Derivatives in Contemporary Scholarship

Arylpyridine derivatives, which feature a pyridine ring attached to one or more aryl (aromatic) groups, are a significant class of compounds currently under intense investigation. The combination of the electron-deficient pyridine ring and electron-rich aryl groups leads to unique electronic and photophysical properties. mdpi.com Researchers are actively exploring the synthesis and application of arylpyridines in diverse fields. In materials science, they are investigated for their potential in organic light-emitting diodes (OLEDs), liquid crystals, and as ligands in catalysis. nih.govd-nb.infochemimpex.com The tunability of their electronic structure through substitution on either the pyridine or aryl rings allows for the design of materials with tailored emission colors, charge transport properties, and catalytic activity. researchgate.netnih.gov In medicinal chemistry, arylpyridines are being developed as inhibitors of various enzymes and receptors implicated in diseases such as cancer and neurological disorders. nih.gov The rigid structure of the arylpyridine core provides a scaffold for the precise spatial arrangement of functional groups to achieve high-affinity binding to biological targets.

Historical Context of 4-(4-Ethoxyphenyl)pyridine Studies

While a detailed historical timeline of the first synthesis and initial studies of this compound is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader exploration of arylpyridine derivatives. The synthesis of such compounds often utilizes well-established cross-coupling reactions, such as the Suzuki or Negishi coupling, which became prominent in the latter half of the 20th century. Early interest in compounds like this compound likely stemmed from systematic studies of how different substituents on the phenyl ring influence the physical and chemical properties of the arylpyridine system. For instance, the ethoxy group, being an electron-donating group, would have been of interest for its effect on the electronic and potential liquid crystalline properties of the molecule.

Interdisciplinary Relevance of this compound: Bridging Medicinal Chemistry and Materials Science

This compound stands as a compelling example of a molecule with significant potential in both medicinal chemistry and materials science, embodying the interdisciplinary nature of modern chemical research.

In materials science , the elongated, rigid structure of this compound suggests its potential as a component of liquid crystals. tandfonline.comtandfonline.com The interplay between the polar pyridine unit and the alkoxy-substituted phenyl ring can lead to the formation of mesophases over specific temperature ranges. Furthermore, arylpyridine derivatives are known to exhibit fluorescence, and the electronic properties of this compound could be harnessed in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices. nih.govd-nb.info The ability to modify the structure, for example, by introducing other functional groups, allows for the fine-tuning of its material properties.

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO |

| Molecular Weight | 199.25 g/mol |

| CAS Number | 41539-36-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88-92 °C |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents such as methanol, ethanol (B145695), and dichloromethane. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFCEAPVPUJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743712 | |

| Record name | 4-(4-Ethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4357-31-7 | |

| Record name | 4-(4-Ethoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Ethoxyphenyl Pyridine and Analogues

Established Synthetic Pathways to 4-Arylpyridines

Traditional methods for constructing the 4-arylpyridine scaffold have been well-established, providing reliable routes to this important class of compounds. These pathways primarily involve the formation of the carbon-carbon bond between the pyridine (B92270) and aryl rings or the construction of the pyridine ring itself from acyclic precursors.

Palladium-catalyzed cross-coupling reactions are cornerstone methods for the synthesis of biaryl compounds, including 4-arylpyridines.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org In the context of 4-arylpyridine synthesis, this typically involves the reaction of a 4-halopyridine with an arylboronic acid or the coupling of a pyridine-4-boronic acid derivative with an aryl halide. nih.gov This method is valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.org However, a significant challenge in pharmaceutical synthesis can be the generation of impurities derived from the phosphorus ligands used in the catalyst system. nih.govresearchgate.net Recent developments have focused on creating methods to suppress these phenylated impurities, ensuring higher purity of the final active pharmaceutical ingredient. nih.govresearchgate.net

The Heck reaction , another palladium-catalyzed process, involves the reaction of an unsaturated halide with an alkene. wikipedia.org For synthesizing 4-arylpyridine analogues, this could involve, for example, the reaction of an aryl halide with 4-vinylpyridine. A ligand-free palladium-catalyzed oxidative Heck reaction has been developed for the selective synthesis of (E)-4-styrylpyridines from arylboronic acids and 4-vinylpyridine. researchgate.net The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgmdpi.com

| Cross-Coupling Reaction | Reactants | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | 4-Halopyridine + Arylboronic acid OR Pyridine-4-boronic acid + Aryl halide | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + Base | Mild conditions, high functional group tolerance, commercially available reagents. libretexts.org |

| Heck Reaction | 4-Vinylpyridine + Aryl halide | Palladium catalyst (e.g., Pd(OAc)₂) + Base (e.g., Triethylamine) | Forms a substituted alkene, useful for creating vinyl-bridged arylpyridines. wikipedia.orgresearchgate.net |

One-pot multicomponent reactions (MCRs) have emerged as powerful and efficient strategies for synthesizing complex molecules like substituted pyridines from simple, readily available starting materials in a single synthetic operation. ymerdigital.com These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and higher atom economy and yields. nih.govrsc.org

A common and historically significant approach is the Hantzsch pyridine synthesis , which classically involves a one-pot pseudo-four-component reaction of two equivalents of a 1,3-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. ymerdigital.com Modern variations of MCRs allow for the synthesis of highly functionalized pyridines in a single step. For instance, a facile one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base can produce a variety of substituted pyridines with high chemo- and regioselectivity. rsc.org

The formation of the pyridine ring through cyclization of acyclic precursors is a fundamental approach to pyridine synthesis. ijpsonline.com These strategies can involve various types of reactions, including condensations and cycloadditions.

One of the most common approaches relies on the condensation of compounds containing 1,5-dicarbonyl functionalities (or their equivalents) with an ammonia source. baranlab.org The initial condensation forms a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine ring. baranlab.org

Cycloaddition reactions also provide a powerful route to the pyridine core. baranlab.org Metal-catalyzed [2+2+2] cycloadditions of nitriles with two molecules of an alkyne can efficiently construct the pyridine ring. acsgcipr.org Another prominent strategy is the inverse-electron-demand Diels-Alder reaction, where heterocyclic azadienes react with an alkene or alkyne. This is often followed by an extrusion or scission step to yield the final pyridine product. baranlab.org Furthermore, various cascade reactions involving cyclization have been developed, for example, using pyridinium (B92312) 1,4-zwitterions in formal (3+3) or (4+2) cyclizations to build six-membered heterocyclic rings. mdpi.com

Advanced Approaches in 4-(4-Ethoxyphenyl)pyridine Synthesis

In recent years, synthetic chemistry has increasingly focused on developing more efficient and environmentally friendly methods. These advanced approaches aim to reduce reaction times, energy consumption, and waste generation while improving product yields.

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations, including the synthesis of pyridine derivatives. nih.govnih.govacs.org Microwave irradiation can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govacs.orgnih.gov

This technology has been successfully applied to various pyridine syntheses, including one-pot multicomponent reactions. nih.govacs.org For example, a one-pot, four-component reaction to produce novel pyridine derivatives was achieved in 2-7 minutes under microwave irradiation, yielding pure products in excellent yields (82-94%). In contrast, the same reaction under conventional heating required 6-9 hours and resulted in lower yields (71-88%). acs.org Microwave-assisted protocols have also been utilized in the Hantzsch dihydropyridine synthesis and the Bohlmann–Rahtz pyridine synthesis, demonstrating the broad applicability of this technique. beilstein-journals.orgmdpi.com

| Synthesis Method | Heating Technique | Reaction Time | Yield | Reference |

| One-pot, four-component reaction | Microwave Irradiation | 2–7 min | 82%–94% | acs.org |

| One-pot, four-component reaction | Conventional Heating | 6–9 h | 71%–88% | acs.org |

| Three-component Hantzsch synthesis | Microwave Irradiation | 40–80 s | 90%–98% | mdpi.com |

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and its derivatives to minimize environmental impact. nih.govrasayanjournal.co.inijarsct.co.in These methodologies focus on the use of environmentally benign solvents (like water or ethanol), solvent-free conditions, recyclable catalysts, and energy-efficient techniques. nih.govnih.govrasayanjournal.co.in

Multicomponent reactions are inherently green as they improve atom economy and reduce the number of synthetic steps and purification processes. ymerdigital.comnih.gov When combined with techniques like microwave irradiation, the environmental benefits are further enhanced. nih.govacs.org For example, an environmentally friendly procedure for pyridine synthesis has been designed via a one-pot, four-component reaction in ethanol (B145695) under microwave irradiation, highlighting a green approach that is rapid, efficient, and high-yielding. nih.govacs.org The development of new biocatalysts, such as engineered enzymes, is also a promising area of research for the green synthesis of pyridines from simple, renewable precursors under mild conditions. ijarsct.co.in

Spiro-Fused Pyridine Derivative Synthesis via Electrophilic Cyclizationsmetu.edu.trnih.gov

The synthesis of complex pyridine derivatives, including spiro-fused systems, often employs electrophilic cyclization as a key strategy. This approach is valuable for creating the rigid, three-dimensional structures found in many biologically active molecules and advanced materials. metu.edu.trnih.gov

One notable method involves the electrophilic cyclization of 5-alkynyl-4-(4-methoxyphenyl)pyridines, which are close structural analogues of this compound. In this process, the alkyne moiety is activated by an electrophile, such as molecular iodine, which induces an intramolecular cyclization to form iodo-substituted spiro-fused pyridines. metu.edu.tr The reaction conditions for these cyclizations have been a subject of study to improve efficiency and understand the scope and limitations of the transformation. metu.edu.tr

Another innovative strategy is the synthesis of spirocyclic dihydropyridines through an electrophile-induced dearomative semi-pinacol rearrangement. This method utilizes 4-(1'-hydroxycyclobutyl)pyridines as precursors. The reaction is initiated by an activating agent, such as an anhydride (B1165640) or a chloroformate, which facilitates the rearrangement and subsequent spirocyclization. nih.gov Optimization studies have been crucial in identifying the most effective conditions for this transformation. For instance, the choice of activating agent and base can significantly impact the reaction yield. nih.gov

| Entry | Activating Agent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Boc2O (2.0 equiv) | DMAP (0.3 equiv) | Room Temp | 90 |

| 2 | (COCl)2 (1.5 equiv) | Pyridine (3.0 equiv) | 0 to Room Temp | 75 |

| 3 | Tf2O (1.5 equiv) | Pyridine (3.0 equiv) | -78 to Room Temp | 85 |

| 4 | Ethyl Chloroformate (1.5 equiv) | DIPEA (1.5 equiv) | Room Temp | 92 |

Utilizing Specific Precursors in this compound and Related Synthesesnih.govpreprints.org

The synthesis of 4-substituted pyridines, including this compound, relies heavily on the strategic choice of precursors. A significant challenge in pyridine chemistry is achieving regioselectivity, particularly at the C-4 position. nih.gov

A highly practical method to overcome this challenge involves a blocking group strategy for Minisci decarboxylative alkylations. nih.gov This approach uses a fumarate-based backbone as a temporary blocking group that directs the functionalization exclusively to the C-4 position of the pyridine ring under acid-free conditions. The precursor, a stable and often crystalline pyridinium salt, serves as an effective gateway to a wide variety of C-4 alkylated pyridines. This method avoids the formation of regioisomers, which is a common issue with standard Minisci reactions on unsubstituted pyridine. nih.gov

Another fundamental approach involves constructing the pyridine ring from acyclic precursors through multicomponent reactions. For example, polysubstituted 3,4-dihydropyridones, which are related to the pyridine core, can be synthesized in a one-pot reaction. preprints.org This synthesis typically involves the condensation of an aryl aldehyde, a β-ketoester like ethyl acetoacetate, a cyanoacetamide, and an ammonium (B1175870) source such as ammonium acetate. The selection of these precursors directly determines the substitution pattern on the resulting pyridine ring. preprints.org

| Entry | Carboxylic Acid Precursor | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 75 |

| 2 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 80 |

| 3 | Pivalic acid | 4-tert-Butylpyridine | 65 |

| 4 | Isobutyric acid | 4-Isopropylpyridine | 71 |

Mechanistic Investigations of this compound Formation Pathwaysmetu.edu.trresearchgate.netwhiterose.ac.uk

Understanding the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. The formation of substituted pyridines can proceed through various mechanistic pathways depending on the chosen synthetic strategy.

For multicomponent reactions that assemble the pyridine ring, the mechanism is often a complex cascade of condensation and cyclization steps. A plausible mechanism for a one-pot, four-component synthesis of pyridine-3-carbonitrile (B1148548) derivatives involves initial condensations to form intermediates, followed by intramolecular cyclization and subsequent aromatization to yield the final pyridine product. researchgate.net

In the case of electrophilic cyclizations to form spiro-fused pyridine analogues, the mechanism is initiated by the attack of the alkyne on the electrophile (e.g., iodine). metu.edu.tr This step forms a reactive intermediate that undergoes an intramolecular attack by the pyridine ring or an attached aryl group, leading to the spirocyclic product. The regioselectivity and stereoselectivity of this cyclization are key areas of mechanistic study. metu.edu.tr

Furthermore, a common method for synthesizing 4-arylpyridines is through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between a 4-halopyridine and an arylboronic acid (or organostannane). The mechanism of these reactions involves a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Mechanistic investigations into related palladium-catalyzed C-H bond functionalizations have confirmed that the rate-limiting step is often the C-H bond cleavage of the arene by an aryl-palladium species. whiterose.ac.uk Kinetic studies, including monitoring reaction progress and determining the order of reaction with respect to each component, are vital for elucidating these complex mechanisms. whiterose.ac.uk

Optimization of Reaction Conditions and Yields in this compound Productionpreprints.orgnih.govrsc.org

The efficient production of this compound and its derivatives requires careful optimization of reaction conditions to maximize yields and minimize side products. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, and the stoichiometry of reagents.

Systematic optimization studies are well-documented for analogous heterocyclic syntheses. For instance, in the synthesis of phenoxy-substituted quinazolines using aryne chemistry, researchers varied the fluoride (B91410) source and solvent to significantly improve the product yield. Cesium fluoride in acetonitrile (B52724) was identified as the optimal combination, increasing the yield from lower values to as high as 89%. nih.govrsc.org

Similarly, in the multicomponent synthesis of 3,4-dihydropyridone derivatives, a significant improvement in yield was achieved by changing the solvent from ethanol to water. preprints.org Reactions conducted in water showed yields of 90-96%, compared to 55-75% in ethanol. This highlights the profound effect the reaction medium can have on the efficiency of the synthesis, potentially by influencing the solubility of intermediates or by participating in the reaction mechanism. preprints.org

| Entry | Fluoride Source (equiv) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | KF (3.0) | Acetonitrile | Trace |

| 2 | TBAF (3.0) | Acetonitrile | 45 |

| 3 | CsF (1.5) | Acetonitrile | 65 |

| 4 | CsF (3.0) | Acetonitrile | 89 |

| 5 | CsF (3.0) | Toluene | 55 |

| 6 | CsF (3.0) | DCM | 62 |

These examples underscore the importance of empirical optimization to develop robust and high-yielding synthetic protocols for the production of this compound and related compounds.

Advanced Spectroscopic and Structural Characterization of 4 4 Ethoxyphenyl Pyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-(4-Ethoxyphenyl)pyridine in solution. Analysis of ¹H and ¹³C NMR spectra, supported by 2D-NMR experiments, allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethoxyphenyl group, and the ethyl chain. The pyridine protons typically appear in the downfield region due to the electron-withdrawing nature of the nitrogen atom. The protons ortho to the nitrogen (H-2' and H-6') are the most deshielded, appearing as a doublet around 8.6-8.7 ppm. The protons meta to the nitrogen (H-3' and H-5') would resonate further upfield, around 7.4-7.5 ppm.

The protons on the ethoxyphenyl ring exhibit a characteristic AA'BB' system. The protons ortho to the pyridine substituent (H-2 and H-6) would appear as a doublet around 7.6-7.7 ppm, while the protons ortho to the ethoxy group (H-3 and H-5) would be found at approximately 7.0-7.1 ppm. The ethoxy group itself presents a quartet for the methylene (B1212753) (-OCH₂) protons around 4.1 ppm and a triplet for the methyl (-CH₃) protons around 1.4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine ring are significantly deshielded, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing around 150 ppm and the carbon at the junction with the phenyl ring (C-4') resonating near 148 ppm. rsc.org The C-3' and C-5' carbons are expected around 121 ppm. For the ethoxyphenyl ring, the carbon bearing the ethoxy group (C-4) is the most shielded aromatic carbon (apart from the pyridine carbons) at approximately 160 ppm. The carbon attached to the pyridine ring (C-1) would appear around 131 ppm. The remaining aromatic carbons (C-2, C-6, C-3, and C-5) would resonate in the typical aromatic region of 115-130 ppm. rsc.org The methylene and methyl carbons of the ethoxy group are expected at approximately 63 ppm and 15 ppm, respectively.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons, for instance, between the methylene and methyl protons of the ethoxy group. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively linking proton signals to their directly attached carbons and to carbons two or three bonds away, respectively, solidifying the complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-2, H-6 | ~7.65 (d) | ~128.5 |

| H-3, H-5 | ~7.05 (d) | ~115.0 |

| H-2', H-6' | ~8.65 (d) | ~150.1 |

| H-3', H-5' | ~7.45 (d) | ~121.2 |

| -OCH₂- | ~4.10 (q) | ~63.5 |

| -CH₃ | ~1.45 (t) | ~14.8 |

| C-1 | - | ~131.0 |

| C-4 | - | ~160.0 |

| C-1' | - | ~148.5 |

Vibrational Spectroscopy Applications (FT-IR, Raman) in Pyridine Derivative Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. cdnsciencepub.com The aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. One of the most prominent features for the ethoxy group is the C-O-C stretching vibration, which gives rise to strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aromatic C=C and C=N stretching vibrations from both the pyridine and phenyl rings will produce a series of sharp bands in the 1610-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations are also characteristic, with bands for the 1,4-disubstituted phenyl ring appearing around 830-840 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching modes, particularly the symmetric "ring breathing" vibration of the pyridine ring, typically give a strong signal around 1000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic rings are also Raman active, appearing in the 1610-1580 cm⁻¹ region. nih.gov The presence of the conjugated π-system connecting the two rings can enhance the intensity of these bands.

Table 2: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=C / C=N Ring Stretch | 1610-1400 | 1610-1580 (strong) |

| C-O-C Asymmetric Stretch | ~1250 (strong) | Weak |

| C-O-C Symmetric Stretch | ~1040 | Observable |

| Pyridine Ring Breathing | Weak / Not prominent | ~1000 (strong) |

| C-H Out-of-plane Bend | ~835 | Observable |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-Mass)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₁₃H₁₃NO, giving it a monoisotopic mass of 199.0997 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z of approximately 200.1075.

Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in predictable ways. The ether linkage is a common site for fragmentation. miamioh.edu Two primary fragmentation pathways are anticipated:

Loss of ethene: A common fragmentation for ethyl ethers is the loss of a neutral ethene molecule (C₂H₄, 28 Da) via a rearrangement, leading to a fragment ion corresponding to [M+H - C₂H₄]⁺ at m/z 172. This fragment represents the 4-(4-hydroxyphenyl)pyridinium ion.

Cleavage of the ethyl group: Loss of an ethyl radical (•C₂H₅, 29 Da) is another possibility, though less common for the even-electron [M+H]⁺ ion. More likely is the cleavage of the C-O bond to lose an ethoxy radical, or cleavage at the bond between the two aromatic rings.

Further fragmentation could involve the cleavage of the bond connecting the phenyl and pyridine rings, leading to ions corresponding to the pyridyl cation (m/z 78) or the ethoxyphenyl cation (m/z 121). libretexts.orgchemguide.co.uk

Table 3: Predicted ESI-MS Fragmentation for this compound

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 200.1 | Protonated Molecular Ion |

| [M+H - C₂H₄]⁺ | 172.1 | Loss of neutral ethene |

| [C₅H₄N]⁺ | 78.0 | Pyridyl fragment |

| [C₇H₇O]⁺ | 107.1 | Hydroxyphenyl fragment (after rearrangement) |

| [C₈H₉O]⁺ | 121.1 | Ethoxyphenyl fragment |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. The conjugated system formed by the interconnected phenyl and pyridine rings is expected to give rise to distinct electronic spectra.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a non-polar solvent is expected to show strong absorption bands corresponding to π → π* transitions. Due to the extended conjugation between the two aromatic rings, a primary absorption maximum (λ_max) is anticipated in the range of 260-280 nm. researchgate.net The presence of the electron-donating ethoxy group and the nitrogen atom in the pyridine ring can influence the energy of these transitions. A weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, often as a shoulder on the main π → π* band. The position and intensity of these bands can be sensitive to solvent polarity and pH. Protonation of the pyridine nitrogen in acidic media typically leads to a red-shift (bathochromic shift) of the absorption bands. rsc.org

Fluorescence Spectroscopy: Many pyridine derivatives exhibit fluorescence. beilstein-journals.org Upon excitation at its absorption maximum, this compound is expected to show emission in the UV or blue region of the spectrum. The emission wavelength (λ_em) is typically red-shifted compared to the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and the presence of quenchers. Similar to absorption, protonation of the pyridine ring can significantly alter the fluorescence properties, often leading to a redshift in the emission spectrum. rsc.org

Table 4: Expected Electronic Spectroscopy Data for this compound

| Parameter | Expected Value/Range | Transition Type |

| Absorption λ_max | 260 - 280 nm | π → π* |

| Emission λ_em | 320 - 400 nm | Fluorescence |

| Effect of Acid | Red-shift in λ_max and λ_em | Protonation of Pyridine N |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Key structural features would include:

Bond Lengths and Angles: C-C bond lengths within the aromatic rings would be in the range of 1.37-1.40 Å, while the C-N bonds in the pyridine ring would be slightly shorter, around 1.34 Å. The C-O and O-C bonds of the ethoxy group would conform to standard lengths for aryl ethers.

Table 5: Expected X-ray Crystallography Parameters for this compound

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) |

| Space Group | e.g., P2₁/c, Pbca |

| Dihedral Angle (Py-Ph) | 10° - 40° |

| Key Bond Lengths | C=C (aromatic): ~1.39 Å; C=N: ~1.34 Å; C-O: ~1.37 Å |

| Intermolecular Forces | C-H···π interactions, π-π stacking |

Thermal Analysis Techniques (e.g., TGA, DSC) in Related Pyridine Compounds

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal properties of materials, including melting point, decomposition temperature, and thermal stability.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve is expected to show high thermal stability, typical for aromatic heterocyclic compounds. Based on data from similar structures like substituted methoxynicotinonitriles, significant decomposition is not expected until well above 300 °C in an inert atmosphere. researchgate.net The analysis would reveal the onset temperature of decomposition and the temperature of maximum mass loss. The process would likely occur in one or two main steps, corresponding to the fragmentation and volatilization of the molecule.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would show a sharp endothermic peak corresponding to its melting point. This provides a precise value for the solid-to-liquid phase transition. Other transitions, such as glass transitions (for amorphous solids) or solid-solid phase transitions (polymorphism), could also be detected if present. researchgate.net In conjunction with TGA, DSC can help differentiate between melting (no mass loss) and decomposition (mass loss).

Table 6: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| DSC | Melting Point (T_m) | Sharp endothermic peak |

| TGA | Onset of Decomposition (T_onset) | > 300 °C |

| TGA | Mass Loss Profile | Stepwise loss corresponding to molecular fragmentation |

Computational and Theoretical Investigations of 4 4 Ethoxyphenyl Pyridine

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. Through DFT, various properties of 4-(4-Ethoxyphenyl)pyridine can be determined, providing a detailed picture of its molecular and electronic characteristics. These studies are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to ensure a high level of theoretical accuracy.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govscispace.com

Table 1: Representative Frontier Molecular Orbital Energies for Phenylpyridine-type Compounds This table presents typical calculated values for compounds structurally similar to this compound based on DFT studies of related molecules. The exact values for the title compound may vary.

| Parameter | Typical Energy Range (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -1.5 to -3.0 |

| HOMO-LUMO Gap | 2.5 to 4.5 |

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices, rooted in conceptual DFT, provide a framework for predicting the molecule's behavior in chemical reactions. rasayanjournal.co.in

Key descriptors include:

Chemical Hardness (η) and Softness (S): Hardness is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. Softness is the reciprocal of hardness. Molecules with a small energy gap are considered "soft" and are more reactive. nih.gov

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness and is a valuable descriptor for predicting the electrophilic nature of a compound.

Table 2: Illustrative Quantum Chemical Descriptors for a Phenylpyridine-type Scaffold This table provides example values for quantum chemical descriptors based on calculations for similar aromatic compounds. The precise values for this compound would require specific computational analysis.

| Descriptor | Formula | Representative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.25 - 2.25 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.25 - 4.75 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.5 - 3.5 eV |

| Dipole Moment (μ) | - | 1.5 - 3.0 Debye |

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution on the surface of a molecule. researchgate.netnih.gov These maps are generated by calculating the electrostatic potential at different points on the electron density surface. Different colors are used to represent regions of varying potential, with red typically indicating electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-deficient, positive potential regions (attractive to nucleophiles). Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the pyridine (B92270) ring due to its lone pair of electrons, making it a likely site for protonation and hydrogen bonding interactions. The ethoxy group's oxygen atom would also exhibit a negative potential. In contrast, the hydrogen atoms of the aromatic rings would likely show a positive potential. This analysis is invaluable for predicting non-covalent interactions and the initial steps of chemical reactions. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify stable conformations of this compound.

These simulations can reveal the rotational freedom around the single bond connecting the phenyl and pyridine rings, as well as the flexibility of the ethoxy side chain. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a binding site. MD simulations can be performed in various environments, such as in a vacuum or in a solvent like water, to mimic physiological conditions. nih.govucl.ac.uk The results of these simulations can inform the design of more rigid analogues or help to explain structure-activity relationships.

In Silico ADME-Tox Prediction and Pharmacokinetic Modeling

In the early stages of drug discovery, it is essential to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADME-Tox prediction models use computational algorithms to estimate these properties based on the molecule's structure, which can significantly reduce the time and cost associated with experimental testing. cell4pharma.comresearchgate.net

For this compound, various online tools and software packages can be used to predict its pharmacokinetic profile. These predictions are based on a variety of molecular descriptors and quantitative structure-activity relationship (QSAR) models.

Table 3: Predicted ADME-Tox Properties for a Representative Phenylpyridine Compound This table shows typical ADME-Tox parameters that can be predicted using in silico methods. The values are illustrative and would need to be specifically calculated for this compound.

| Property | Predicted Outcome | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate to High | Ability to cross the intestinal barrier |

| Distribution | ||

| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |

| Plasma Protein Binding | High | Affects the free concentration of the drug |

| Metabolism | ||

| CYP450 Inhibition (e.g., 2D6, 3A4) | Possible Inhibitor/Substrate | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Route of elimination |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low to Moderate Risk | Potential for cardiotoxicity |

Pharmacokinetic modeling further integrates these predicted parameters to simulate the concentration-time profile of the compound in the body. Physiologically-based pharmacokinetic (PBPK) models can provide a more detailed understanding of how the compound is handled by different organs and tissues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.netnih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a ligand's activity.

In the case of this compound, docking simulations can be performed against a variety of protein targets to assess its binding affinity and mode of interaction. The process involves generating a set of possible conformations of the ligand and placing them into the binding site of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. mdpi.com

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For this compound, the pyridine nitrogen could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking and hydrophobic interactions. mdpi.com This information is invaluable for optimizing the ligand's structure to improve its potency and selectivity. nih.gov

Non-Linear Optical (NLO) Properties and Electronic Transitions

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. Molecules like this compound are prime candidates for exhibiting NLO behavior due to their inherent electronic asymmetry. This structure features a pyridine ring, which acts as an electron-accepting moiety, connected to an ethoxyphenyl group, which serves as an electron-donating group. This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key mechanism for second-order NLO responses. researchgate.netnih.gov

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and analyzing the NLO properties of such molecules. researchgate.net The key parameters include the dipole moment (μ), the linear polarizability (α), and most importantly, the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. For D-π-A systems, the magnitude of β is highly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge connecting them. In this compound, the phenyl ring acts as the π-bridge. Theoretical calculations on similar donor-acceptor molecules have shown that functional groups can significantly enhance hyperpolarizability. nih.govrsc.org

The electronic transitions underlying these properties are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org This method calculates the energies of excited states, which correspond to the absorption of light. For this compound, the most significant electronic transition is expected to be the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition. Computational analyses reveal that in such D-π-A systems, the HOMO is generally localized on the electron-donating group (ethoxyphenyl) while the LUMO is localized on the electron-accepting group (pyridine). researchgate.netnih.gov

The transition from the ground state to the first excited state, therefore, corresponds to an intramolecular charge transfer from the ethoxyphenyl moiety to the pyridine ring. This ICT transition is typically a π → π* transition and is responsible for the main absorption band in the UV-Visible spectrum. nih.govacs.org The energy, oscillator strength (a measure of the transition probability), and wavelength of this absorption can be precisely calculated. For analogous systems, these transitions are intense and contribute significantly to the NLO properties. nih.gov

Below is a representative data table illustrating the kind of results obtained from TD-DFT calculations for a D-π-A molecule like this compound, based on studies of similar compounds.

| Calculated Parameters | Representative Values | Significance |

| λmax (nm) | ~300-350 | Wavelength of maximum absorption (ICT band) |

| Excitation Energy (eV) | ~3.5-4.1 | Energy required for the HOMO-LUMO transition |

| Oscillator Strength (f) | > 0.5 | High probability of the electronic transition |

| Major Contribution | HOMO → LUMO | Confirms Intramolecular Charge Transfer (ICT) character |

| First Hyperpolarizability (β) | High magnitude | Indicates a strong second-order NLO response |

Note: The values in this table are illustrative and represent typical results from DFT/TD-DFT calculations on comparable donor-acceptor pyridine derivatives.

Advanced Electron Density Analysis (ELF, LOL, RDG, IRI)

Advanced computational techniques allow for the visualization and analysis of the electron density in a molecule, providing deep insights into chemical bonding and non-covalent interactions that are not apparent from a simple structural formula.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL):

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are scalar fields used to identify regions of high electron localization. rsc.orgjussieu.fr In essence, they map the spatial domains of electron pairs, making them powerful tools for visualizing covalent bonds, lone pairs, and atomic core shells in a chemically intuitive way. researchgate.netjussieu.fr

For this compound, an ELF or LOL analysis would be expected to reveal:

Covalent Bonds: High ELF/LOL values (typically > 0.7) in the regions between bonded atoms (C-C, C-H, C-N, C-O), clearly delineating the covalent framework of the molecule.

Lone Pairs: Distinct localization basins corresponding to the lone pairs on the nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group.

Aromaticity: A more delocalized electron density across the π-systems of the pyridine and phenyl rings, though ELF and LOL are primarily used to distinguish localized features. rsc.org

Reduced Density Gradient (RDG) and Interaction Region Imaging (IRI):

While ELF and LOL are excellent for localized electrons, the Reduced Density Gradient (RDG) and a related function, Interaction Region Imaging (IRI), are designed to identify and characterize weak non-covalent interactions (NCI). unam.mxresearchgate.net These methods analyze the electron density (ρ) and its gradient (∇ρ). Regions of low density and low gradient signify non-covalent interactions.

An RDG or IRI analysis of this compound would visualize the subtle forces that determine its conformation and intermolecular packing. The analysis typically generates 3D isosurfaces color-coded to indicate the nature of the interaction:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Represented by blue-colored surfaces.

Weak Attractive Interactions (e.g., van der Waals, π-π stacking): Represented by green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Represented by red-colored surfaces.

In this compound, this analysis would be particularly useful for identifying:

Intramolecular Interactions: Weak van der Waals interactions between the hydrogen atoms of the two aromatic rings, which influence the torsional angle between the rings. nih.gov

Intermolecular Interactions: In a simulated dimer or crystal structure, RDG/IRI would clearly show regions of π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions, which are crucial for understanding its solid-state structure.

The following table summarizes the expected findings from these electron density analyses for this compound.

| Analysis Method | Key Information Revealed | Expected Features for this compound |

| ELF / LOL | Covalent bonds, lone pairs, core electrons | High localization in C-C, C-N, C-O, C-H bonds; Distinct basins for N and O lone pairs. |

| RDG / IRI | Non-covalent interactions (NCI) | Green isosurfaces indicating van der Waals and potential π-π stacking interactions; Red areas showing potential steric hindrance between rings. |

Structure Activity Relationship Studies and Molecular Design of 4 4 Ethoxyphenyl Pyridine Analogues

Impact of Substituents on Biological Activities and Interactions

Electronic Effects and Steric Hindrance

The electronic landscape of the 4-(4-Ethoxyphenyl)pyridine scaffold is a critical determinant of its biological function. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the electron density of the pyridine (B92270) and phenyl rings, thereby influencing their interactions with amino acid residues in the target protein's binding pocket. For instance, in a study of imidazo[4,5-b]pyridine-based p21-activated kinase 4 (PAK4) inhibitors, it was observed that the substitution pattern dramatically impacts inhibitory activity. While the parent compound with a specific EWG showed an IC50 of 5150 nM, the introduction of a different EWG led to a decrease in activity (IC50 = 8533 nM), and an EDG rendered the compound inactive (IC50 > 30,000 nM). This highlights that a simple classification as EWG or EDG is insufficient to predict activity; the specific nature of the substituent and its interplay with the target's electronic environment are paramount.

Steric hindrance, the spatial arrangement of atoms, also plays a pivotal role. Bulky substituents can create steric clashes within a binding site, leading to a loss of activity. Conversely, a well-placed, sterically appropriate group can enhance binding by occupying a hydrophobic pocket or inducing a more favorable conformation of the ligand-protein complex. A review of pyridine derivatives with antiproliferative activity concluded that the presence of bulky groups in their structures generally leads to lower activity. This underscores the importance of optimizing the size and shape of substituents to ensure a complementary fit with the biological target.

Role of Functional Groups (e.g., Ethoxy, Methoxy, Halogens, Cyano)

Specific functional groups are frequently employed in the design of this compound analogues to modulate their physicochemical and pharmacological properties.

The ethoxy and methoxy groups are common substituents that can act as hydrogen bond acceptors and influence the molecule's solubility and metabolic stability. The position of these alkoxy groups is critical. As seen in the aforementioned PDE3A inhibitors, an ortho-ethoxy group on the phenyl ring was crucial for activity, suggesting a specific spatial requirement for this functional group within the enzyme's active site. In a study on N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors, the 4-methoxy substitution on the phenyl ring was a key feature of the most potent compounds.

Halogens , such as fluorine, chlorine, and bromine, are often introduced to modulate electronic properties, improve metabolic stability, and enhance binding affinity through halogen bonding. In a series of 4-anilinoquinazoline-based epidermal growth factor receptor (EGFR) inhibitors, halogen substitution on the aniline (B41778) ring significantly impacted potency. The introduction of different halogens can fine-tune the electronic nature of the aromatic ring and provide additional interaction points with the target protein.

The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In a study of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, compounds bearing a cyano moiety on the pyridine core generally exhibited improved potency compared to their methylated analogues. This suggests that the electronic pull of the cyano group and its ability to engage in specific interactions contribute favorably to the compound's activity.

The following table summarizes the impact of various functional groups on the biological activity of pyridine derivatives based on findings from different studies.

| Compound Series | Substituent | Position | Biological Target | Effect on Activity (IC50/EC50) |

|---|---|---|---|---|

| Imidazo[4,5-b]pyridine-based | EWG 1 | - | PAK4 | 5150 nM |

| Imidazo[4,5-b]pyridine-based | EWG 2 | - | PAK4 | 8533 nM |

| Imidazo[4,5-b]pyridine-based | EDG | - | PAK4 | >30,000 nM |

| Pyrazol-4-yl-pyridine | Cyano | Pyridine Core | M4 Receptor | Improved Potency (e.g., EC50 = 33-202 nM) |

| Pyrazol-4-yl-pyridine | Methyl | Pyridine Core | M4 Receptor | Lower Potency vs. Cyano |

Rational Drug Design Principles Applied to Pyridine Derivatives

The development of this compound analogues into viable drug candidates relies heavily on the principles of rational drug design. This approach involves the iterative process of designing, synthesizing, and testing new molecules based on a thorough understanding of the SAR and the three-dimensional structure of the biological target.

Selectivity Tuning and Promiscuity Considerations

A crucial aspect of drug design is achieving selectivity for the desired target over other related proteins, thereby minimizing off-target effects and potential toxicity. For pyridine derivatives, selectivity can be tuned by exploiting subtle differences in the amino acid composition and architecture of the binding sites of different targets. For example, in the design of kinase inhibitors, selectivity can be achieved by designing ligands that interact with non-conserved residues or by targeting unique conformations of the kinase.

The concept of "promiscuity," or the ability of a compound to bind to multiple targets, can be either a desirable or an undesirable trait. While promiscuity can lead to off-target side effects, it can also be beneficial in certain therapeutic areas, such as in the development of multi-target drugs for complex diseases like cancer. Rational design strategies aim to control promiscuity by carefully modifying the structure of the pyridine derivative to either enhance or diminish its interactions with a panel of targets.

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group or a molecular fragment is replaced by another with similar steric and electronic properties, with the goal of improving the compound's pharmacological or physicochemical profile. In the context of this compound analogues, bioisosteric replacements can be applied to various parts of the molecule.

The following table provides examples of bioisosteric replacements and their potential impact on the properties of drug candidates.

| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Phenyl | Pyridine | Altered polarity, improved solubility, potential for new hydrogen bonds |

| Methoxy | Methylthio | Modified lipophilicity and metabolic profile |

| Carboxylic Acid | Tetrazole | Improved metabolic stability and cell permeability |

| Hydrogen | Fluorine | Blocked metabolic oxidation, altered electronic properties |

| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced biological activity |

Pharmacophore Development and Optimization

Pharmacophore modeling is a crucial step in modern drug discovery, aiming to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For a molecule like this compound and its analogues, a pharmacophore model would be developed to understand the key interaction points with a biological target.

The development process typically begins with a set of known active and inactive molecules. The three-dimensional structures of these compounds are analyzed to identify common chemical features that are critical for activity. For 4-arylpyridines, these features often include:

Aromatic Rings: The pyridine and ethoxyphenyl rings are key aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring is a primary hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a donor group in the active site of a receptor.

Hydrophobic Features: The ethoxy group provides a significant hydrophobic region, which can fit into a corresponding hydrophobic pocket in the target protein, contributing to the binding affinity.

Once an initial pharmacophore hypothesis is generated, it is refined and validated. This iterative process involves testing the model's ability to distinguish between active and inactive compounds from a database. The optimized pharmacophore model can then be used as a 3D query for virtual screening of large compound libraries to identify novel and structurally diverse molecules with the desired biological activity.

Below is an illustrative data table of a hypothetical pharmacophore model for a series of 4-arylpyridine analogues.

| Feature ID | Feature Type | Location | Importance | Potential Interacting Moiety |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | High | Amino acid residue with a hydrogen donor (e.g., Ser, Thr, Asn) |

| ARO1 | Aromatic Ring | Pyridine Ring | High | Aromatic amino acid residue (e.g., Phe, Tyr, Trp) for π-π stacking |

| ARO2 | Aromatic Ring | Phenyl Ring | Medium | Aromatic or hydrophobic pocket |

| HYD1 | Hydrophobic Group | Ethoxy Chain | Medium | Hydrophobic amino acid residues (e.g., Leu, Ile, Val) |

Note: This table is a hypothetical representation based on common features of related pyridine derivatives and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Related Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of newly designed compounds and to understand the physicochemical properties that are most influential for their biological effect.

For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with their measured biological activity. Common descriptors that would be relevant for this class of compounds include:

Lipophilicity Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which is crucial for membrane permeability and hydrophobic interactions.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are important for electrostatic and orbital-based interactions.

Steric Descriptors: These relate to the size and shape of the molecule, such as molar refractivity (MR) and molecular weight (MW), which can influence how well the molecule fits into the binding site.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, is used to build the QSAR model. A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation techniques.

The resulting QSAR equation can provide valuable insights into the structure-activity relationship. For instance, a positive coefficient for logP would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric parameter might indicate that bulky substituents are detrimental to activity. This information can then guide the rational design of new analogues with improved potency.

Below is an example of a data table summarizing typical descriptors that could be used in a QSAR study of 4-arylpyridine analogues and their general correlation with biological activity.

| Descriptor | Descriptor Class | Typical Correlation with Activity | Rationale for Influence on Activity |

| logP | Lipophilicity | Positive/Negative | Influences membrane permeability and hydrophobic interactions with the target. |

| Molar Refractivity (MR) | Steric | Positive/Negative | Relates to the volume of the molecule and its polarizability, affecting binding site fit. |

| Dipole Moment | Electronic | Positive | Can be important for orientation in the binding site and electrostatic interactions. |

| HOMO Energy | Electronic | Negative | Higher HOMO energy can indicate greater electron-donating ability, which may be favorable for certain interactions. |

| LUMO Energy | Electronic | Positive | Lower LUMO energy suggests better electron-accepting ability, potentially enhancing interactions. |

Note: The correlations presented in this table are generalized from QSAR studies of various pyridine derivatives and are for illustrative purposes. The actual correlation for a specific biological activity would need to be determined experimentally.

Biological and Pharmacological Research Applications of 4 4 Ethoxyphenyl Pyridine Derivatives

Anticancer and Antitumor Activities

The quest for novel and effective anticancer agents has led researchers to explore a wide array of synthetic compounds, among which 4-(4-ethoxyphenyl)pyridine derivatives have shown considerable promise. Their mechanism of action is often multifaceted, targeting various pathways involved in cancer cell proliferation and survival.

Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a cornerstone of modern oncology. Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their anticancer potency. For instance, compounds 9a and 14g demonstrated significant anticancer activity against Hela, MCF7, and HCT-116 cancer cell lines. nih.govnih.gov These compounds were found to be effective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.govnih.gov

Specifically, compound 9a showed an IC50 value of 1.630 ± 0.009 µM against CDK2 and 0.262 ± 0.013 µM against CDK9. nih.gov Compound 14g exhibited even more potent inhibition of CDK2 with an IC50 of 0.460 ± 0.024 µM, and an IC50 of 0.801 ± 0.041 µM against CDK9. nih.gov The reference compound, ribociclib, showed IC50 values of 0.068 ± 0.004 µM and 0.050 ± 0.003 µM against CDK2 and CDK9, respectively. nih.gov

Furthermore, other pyridopyrimidine derivatives have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK4/cyclin D1. nih.govnih.gov Compounds 5 and 10 from this series showed potent inhibition against both enzymes, suggesting their potential as multi-targeted anticancer agents. nih.govnih.gov

| Compound | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| 9a | CDK2 | 1.630 ± 0.009 | Ribociclib | 0.068 ± 0.004 |

| 9a | CDK9 | 0.262 ± 0.013 | Ribociclib | 0.050 ± 0.003 |

| 14g | CDK2 | 0.460 ± 0.024 | Ribociclib | 0.068 ± 0.004 |

| 14g | CDK9 | 0.801 ± 0.041 | Ribociclib | 0.050 ± 0.003 |

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer drugs. A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as novel tubulin polymerization inhibitors. researchgate.net One of the most active compounds, 9p, demonstrated potent antiproliferative activity against HeLa, MCF-7, and A549 cell lines and was shown to effectively inhibit tubulin polymerization in a concentration-dependent manner, similar to the known tubulin inhibitor CA-4. researchgate.net

Similarly, novel N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives have been identified as a new class of tubulin polymerization inhibitors that target the colchicine binding site. Three lead compounds from this series, 6a, 7g, and 8c, exhibited submicromolar GI50 values (0.19-0.41 μM) in cellular assays and significantly inhibited tubulin assembly with IC50 values ranging from 1.4 to 1.7 μM. Another study focused on diarylpyridine derivatives, where the introduction of a pyridine fragment into the CA-4 skeleton led to compounds with potent antiproliferative activities and tubulin polymerization inhibition. researchgate.net

DNA intercalating agents are molecules that can insert themselves between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription, ultimately causing cell death. nih.gov While acridine and anthracycline derivatives are well-known DNA intercalators, the precise mechanism of DNA intercalation for this compound derivatives is an area of ongoing investigation. nih.govnih.gov The planar aromatic structure of the pyridine and phenyl rings suggests the potential for π-π stacking interactions with DNA bases, a key feature of intercalating agents. gavinpublishers.com

By disrupting key cellular processes, many anticancer compounds, including this compound derivatives, can trigger programmed cell death, or apoptosis, and halt the cell cycle, preventing cancer cells from dividing. The pyrazolo[3,4-b]pyridine derivatives 9a and 14g, which inhibit CDK2 and CDK9, were also found to induce cell cycle arrest and apoptosis in Hela, MCF7, and HCT-116 cancer cell lines. nih.govnih.govmdpi.com Similarly, the tubulin polymerization inhibitor 9p was shown to cause G2/M phase cell cycle arrest and apoptosis in HeLa cells. researchgate.net Another study on trimethoxyphenyl pyridine derivatives identified compound VI as a potent inducer of apoptosis and G2/M phase cell cycle arrest in HepG-2 cells. mdpi.com

| Derivative Class | Mechanism of Action | Affected Cell Lines |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | CDK2/CDK9 Inhibition, Apoptosis, Cell Cycle Arrest | Hela, MCF7, HCT-116 |

| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibition, Apoptosis, G2/M Arrest | HeLa, MCF-7, A549 |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin Polymerization Inhibition | A549, KB, KB(VIN), DU145 |

| Trimethoxyphenyl Pyridines | Tubulin Polymerization Inhibition, Apoptosis, G2/M Arrest | HepG-2, HCT-116, MCF-7 |

Antimicrobial Applications (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Pyridine derivatives have been extensively studied for their broad-spectrum antimicrobial activities.

Research has shown that various pyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain nicotinic acid benzylidene hydrazide derivatives were found to be highly active against S. aureus, B. subtilis, and E. coli. mdpi.com Similarly, some 4-pyridinone derivatives have demonstrated antibacterial activity, particularly against Escherichia coli. researchgate.net

In the realm of antifungal research, pyridine-containing compounds have also shown promise. Thiophene-pyridine derivatives have demonstrated better antifungal activity than the standard drug Amphotericin B against Aspergillus fumigates and Syncephalastrum racemosum. mdpi.com Additionally, certain nicotinic acid benzylidene hydrazide derivatives displayed activity against C. albicans and A. niger. mdpi.com

The antiviral potential of pyridine derivatives is another active area of investigation. nih.gov These compounds have been shown to inhibit the replication of various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV), through diverse mechanisms of action. nih.gov

While less extensively studied, some imidazo[1,2-a]pyridine derivatives have been investigated for their antiparasitic activity against Trichomonas vaginalis. researchgate.net A good correlation was found between the anti-parasitic activity and the lipophilicity of the compounds. researchgate.net

Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Pyridine derivatives have been explored for their potential to mitigate these processes.

Several studies have highlighted the anti-inflammatory effects of pyridine derivatives. For example, new derivatives of 3-hydroxy pyridine-4-one have shown significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov The anti-inflammatory effect of these compounds may be related to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.gov Furthermore, pyrimidine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as PGE2, nitric oxide (NO), and various cytokines. rsc.org

The antioxidant properties of pyridine derivatives have also been a subject of interest. Dihydropyridine (B1217469) derivatives, which are structurally related to this compound, have been evaluated for their antioxidant activities. gavinpublishers.com These compounds, resembling the biological reducing agent Nicotinamide Adenine Dinucleotide (NADH), have shown the ability to scavenge free radicals. gavinpublishers.com For instance, 1,4-dihydropyridine derivatives with electron-donating groups on the aromatic ring exhibited high relative antioxidant activity. gavinpublishers.com Additionally, novel thiazolo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antioxidant activity using the DPPH radical scavenging method. pensoft.netresearchgate.net

Other Potential Therapeutic Areas (e.g., Anti-diabetic, Anti-Alzheimer's, Inotropic Agents)

Beyond the well-established applications, derivatives of this compound and related pyridine structures are being explored for a variety of other therapeutic uses, demonstrating the versatility of this chemical scaffold. Research has shown potential in metabolic disorders, neurodegenerative diseases, and cardiovascular conditions.

Anti-diabetic Applications

Several pyridine derivatives have been investigated as potential treatments for Type 2 diabetes mellitus (T2DM), a prevalent metabolic disorder characterized by insulin resistance and hyperglycemia. pensoft.net The primary strategy involves the inhibition of key enzymes involved in glucose metabolism.

One major target is the enzyme dipeptidyl peptidase-4 (DPP-4), which inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the half-life of GLP-1 is extended, leading to increased insulin secretion and reduced blood sugar levels in a glucose-dependent manner. pensoft.netnih.gov In one study, a series of novel piperazine and pyridine derivatives were designed as DPP-4 inhibitors. The compound designated 8h, featuring a methoxy group, showed significant antihyperglycemic effects in animal models of T2DM. pensoft.net

Another therapeutic target for managing diabetes is the α-amylase enzyme. Inhibition of this enzyme slows down carbohydrate digestion, leading to a reduction in post-meal blood glucose spikes. A study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives found that several compounds exhibited potent α-amylase inhibitory activity. mdpi.com In particular, derivatives from the hydrazide series showed remarkable anti-diabetic potential, with IC50 values significantly lower than the standard drug, acarbose. This enhanced activity was attributed to the hydrazide functional group, which can interact directly with the active sites of the α-amylase enzyme. mdpi.com

Table 1: Selected Pyridine Derivatives with Anti-diabetic Activity

| Compound/Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Pyridine-piperazine sulfonamide derivatives (e.g., Compound 8h) | Dipeptidyl peptidase-4 (DPP-4) | Showed significant antihyperglycemic effect at 20 mg/kg in a 21-day study on STZ-induced T2DM rats. pensoft.net |

| Heteroaryl pyrazolo[3,4-b]pyridine ester derivatives (6a, 6d, 6e, 6i) | α-amylase | Displayed good anti-diabetic properties with IC50 values of 8.38, 7.06, 9.01, and 7.40 μM, respectively. mdpi.com |

| Heteroaryl pyrazolo[3,4-b]pyridine carbohydrazide derivatives (7a-i) | α-amylase | Exhibited remarkable anti-diabetic activity with very low IC50 values due to the hydrazide functional group. mdpi.com |

Anti-Alzheimer's Applications

Alzheimer's disease (AD) is a progressive neurodegenerative disorder. Research into pyridine derivatives as anti-Alzheimer's agents has focused on multi-target approaches to address the complex pathology of the disease. researchgate.netnih.gov

A primary target is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. researchgate.net Tacrine-pyrazolo[3,4-b]pyridine hybrids have been synthesized as dual inhibitors of both cholinesterases and phosphodiesterase 4D (PDE4D). Compound 10j from this series was identified as a potent inhibitor of AChE, BuChE, and PDE4D. researchgate.net

Other research has explored the development of 1,4-dihydropyridine derivatives that combine multiple beneficial properties, including antioxidant, anti-inflammatory, and neuroprotective effects. mdpi.com These compounds have been shown to inhibit glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. They also act as blockers of L-type voltage-dependent calcium channels, helping to regulate calcium homeostasis, which is often disrupted in neurodegeneration. mdpi.com A specific derivative, compound 4g, was found to prevent cell death induced by tau hyperphosphorylation in hippocampal slices by reducing the production of reactive oxygen species (ROS). mdpi.com

Table 2: Selected Pyridine Derivatives with Anti-Alzheimer's Activity

| Compound/Derivative Class | Target(s) | Key Findings |

|---|---|---|

| Tacrine-pyrazolo[3,4-b]pyridine hybrid (Compound 10j) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Phosphodiesterase 4D (PDE4D) | Potent dual inhibitor with IC50 values of 0.125 μM (AChE), 0.449 μM (BuChE), and 0.271 μM (PDE4D). researchgate.net |

| 4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine derivatives | GSK-3β, L-type voltage-dependent calcium channels | Exhibit antioxidant, anti-inflammatory, and neuroprotective properties. mdpi.com |

| Compound 4g (a 4,7-Dihydro-2H-pyrazolo[3,4-b]pyridine) | Reactive Oxygen Species (ROS) | Reverses cell death induced by tau hyperphosphorylation in hippocampal slices by blocking ROS production. mdpi.com |

Inotropic Agents

Inotropic agents are drugs that alter the force or energy of heart muscle contractions. Certain pyridine derivatives have been synthesized and evaluated for their potential as positive inotropic agents, which increase the force of contraction and could be beneficial in treating heart failure.